![molecular formula C10H12BrNO2 B14058374 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one](/img/structure/B14058374.png)
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-methoxyphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, methanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of 1-(2-Amino-4-methoxyphenyl)-2-propanol.
Oxidation: Formation of 1-(2-Nitro-4-methoxyphenyl)-2-bromopropan-1-one.
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and selectivity towards these targets . The bromine atom can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-(2-Amino-4-methoxyphenyl)-4H-chromen-4-one: Contains a chromenone ring, which imparts different chemical properties and biological activities.
1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, affecting its antioxidant activity and other properties.
Uniqueness
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which allows for selective substitution reactions and enhances its utility as a synthetic intermediate. The combination of amino and methoxy groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
LWIYPPNRVUXYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)N)Br |
Origin of Product |
United States |
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